

# A Comparative Analysis of Empagliflozin Formulations: Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Empagliflozin-d4 |           |
| Cat. No.:            | B15133737        | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic (PK) properties of various empagliflozin formulations, supported by experimental data from recent studies. The focus is on oral tablets, including immediate-release, fixed-dose combinations, and cocrystal formulations.

Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used oral medication for the management of type 2 diabetes. Its efficacy and safety are intrinsically linked to its pharmacokinetic profile. This guide delves into the comparative pharmacokinetics of different empagliflozin formulations, presenting key data in a structured format to facilitate informed decision-making in research and development.

### **Comparative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters for different empagliflozin formulations based on data from various bioequivalence and comparative bioavailability studies. These studies were primarily conducted in healthy adult subjects under fasting and/or fed conditions.

# Table 1: Bioequivalence of Generic/Test vs. Brand/Reference Empagliflozin Tablets



| Formula<br>tion<br>(Dose)                    | Conditi<br>on | Cmax<br>(ng/mL)                        | AUC0-t<br>(ng·h/m<br>L)        | AUC0-∞<br>(ng·h/m<br>L)        | Tmax<br>(h)             | t½ (h) | Study<br>Populati<br>on        |
|----------------------------------------------|---------------|----------------------------------------|--------------------------------|--------------------------------|-------------------------|--------|--------------------------------|
| Test<br>(Izaban®<br>) (25 mg)                | Fasting       | -                                      | -                              | -                              | -                       | -      | Healthy<br>Adults[1]<br>[2]    |
| Referenc<br>e<br>(Jardianc<br>e®) (25<br>mg) | Fasting       | -                                      | -                              | -                              | -                       | -      | Healthy<br>Adults[1]<br>[2]    |
| Geometri<br>c Mean<br>Ratio<br>(90% CI)      | Fasting       | 105.11%<br>(100.28-<br>110.18%)<br>[1] | 103.25%<br>(99.62-<br>107.00%) | 102.71%<br>(99.26-<br>106.28%) | -                       | -      | -                              |
| Test (10<br>mg)                              | Fasting       | 186.90 ±<br>47.21                      | 1303.04<br>± 234.28            | 1328.08<br>± 243.84            | 1.50<br>(1.00-<br>4.00) | 12.49  | Healthy<br>Chinese<br>Subjects |
| Referenc<br>e<br>(Jardianc<br>e®) (10<br>mg) | Fasting       | 190.60 ±<br>40.94                      | 1267.78<br>± 217.07            | 1293.22<br>± 224.82            | 1.38<br>(0.50-<br>4.0)  | 13.87  | Healthy<br>Chinese<br>Subjects |
| Geometri<br>c Mean<br>Ratio<br>(90% CI)      | Fasting       | 91.26-<br>105.36%                      | 100.58-<br>104.79%             | 100.32-<br>104.79%             | -                       | -      | -                              |
| Test (10<br>mg)                              | Fed           | 151.55 ±<br>23.86                      | 1215.65<br>± 197.62            | 1241.76<br>± 202.47            | -                       | -      | Healthy<br>Chinese<br>Subjects |
| Referenc<br>e<br>(Jardianc                   | Fed           | 154.08 ±<br>30.40                      | 1199.26<br>± 186.23            | 1225.54<br>± 192.10            | -                       | -      | Healthy<br>Chinese<br>Subjects |



| e®) (10<br>mg)                          |     |                   |                   |                   |   |   |   |  |
|-----------------------------------------|-----|-------------------|-------------------|-------------------|---|---|---|--|
| Geometri<br>c Mean<br>Ratio<br>(90% CI) | Fed | 92.91-<br>105.87% | 99.17-<br>103.66% | 99.11-<br>103.59% | - | - | - |  |

Data are presented as mean  $\pm$  standard deviation or median (range) where specified. The geometric mean ratios and their 90% confidence intervals for Cmax, AUC0-t, and AUC0- $\infty$  falling within the 80.00–125.00% range indicate bioequivalence.

Table 2: Pharmacokinetics of Empagliflozin in Fixed-Dose Combination (FDC) Tablets vs. Co-administration

of Individual Tablets

| Formulation                                                         | Cmax (Geometric<br>Mean Ratio, 90%<br>CI) | AUC0-∞ (Geometric<br>Mean Ratio, 90%<br>CI) | Study Population           |
|---------------------------------------------------------------------|-------------------------------------------|---------------------------------------------|----------------------------|
| Empagliflozin/Metform in FDC vs. Individual Tablets                 | 100.97% to 106.52%<br>(95.86-118.35%)     | 97.92% to 106.00%<br>(93.53-109.39%)        | Healthy Subjects           |
| Empagliflozin L- proline/Metformin FDC vs. Empagliflozin/Metform in | 1.03 (0.99-1.08)                          | 1.03 (1.00-1.06)                            | Healthy Korean<br>Subjects |

These studies demonstrate that the fixed-dose combination tablets are bioequivalent to the individual tablets administered together.

# Table 3: Comparative Pharmacokinetics of Empagliflozin Cocrystal Formulation



| Formulation (Dose)                                           | Cmax (µg/L)                   | AUClast<br>(μg·h/L)           | Tmax (h) | t½ (h) | Study<br>Population           |
|--------------------------------------------------------------|-------------------------------|-------------------------------|----------|--------|-------------------------------|
| Test (CKD-<br>370,<br>Empagliflozin<br>L-proline) (25<br>mg) | 442.02 ±<br>103.37            | 3131.08 ± 529.30              | 1.50     | 8.62   | Healthy<br>Korean<br>Subjects |
| Reference<br>(Jardiance®)<br>(25 mg)                         | 436.29 ±<br>118.74            | 3006.88 ± 514.21              | 1.50     | 8.59   | Healthy<br>Korean<br>Subjects |
| Geometric<br>Mean Ratio<br>(90% CI)                          | 1.0221<br>(0.9527–<br>1.0967) | 1.0411<br>(1.0153–<br>1.0677) | -        | -      | -                             |

The cocrystal formulation (CKD-370) demonstrated similar pharmacokinetic characteristics and was found to be bioequivalent to the reference Jardiance® formulation.

## **Experimental Protocols**

The majority of the cited studies employed a randomized, open-label, two-period, two-sequence crossover design. This design is a standard approach for bioequivalence studies.

### **Key Methodological Aspects:**

- Study Population: Healthy adult male and/or female subjects were typically recruited.
- Dosing: A single oral dose of the test and reference formulations was administered in each period, separated by a washout period of at least 7 days.
- Fasting/Fed Conditions: Studies were conducted under fasting conditions (overnight fast of at least 10 hours) and, in some cases, under fed conditions (following a high-fat, high-calorie meal).
- Blood Sampling: Serial blood samples were collected at predefined time points before and up to 72 hours after drug administration.



- Bioanalytical Method: Plasma concentrations of empagliflozin were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental methods were used to determine the key pharmacokinetic parameters (Cmax, AUC, Tmax, t½).
- Statistical Analysis: Bioequivalence was assessed by comparing the 90% confidence intervals (CIs) of the geometric mean ratios (test/reference) for Cmax and AUC against the standard acceptance range of 80.00% to 125.00%.

## **Visualizing Experimental and Logical Frameworks**

To further elucidate the methodologies and concepts discussed, the following diagrams are provided.





Click to download full resolution via product page

Typical Bioequivalence Study Workflow





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. tga.gov.au [tga.gov.au]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Empagliflozin Formulations: Pharmacokinetic Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15133737#comparative-pharmacokinetics-of-different-empagliflozin-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com